

Technical Guide: Physical Properties of 4-Methyl-6-(methylthio)pyrimidin-2-ol

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Compound of Interest

Compound Name: 4-Methyl-6-(methylthio)pyrimidin-2-ol

Cat. No.: B189747

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of **4-Methyl-6-(methylthio)pyrimidin-2-ol**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining key physical characteristics. Furthermore, data for structurally similar compounds are presented to offer a comparative context.

Core Physical Properties

Quantitative experimental data for the physical properties of **4-Methyl-6-(methylthio)pyrimidin-2-ol** are not readily available in the cited literature. The following table summarizes the available identifying information for the compound.

Property	Value	Source
Chemical Formula	C ₆ H ₈ N ₂ OS	[1] [2]
Molecular Weight	156.21 g/mol	[2]
CAS Number	16710-11-5	[1] [2]
Storage Conditions	Sealed in dry, Room Temperature	[2]

Safety Information

The compound is associated with the following hazard and precautionary statements:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P202, P261, P262, P264+P265, P273, P280.[2]

Comparative Physical Properties of Related Pyrimidine Derivatives

To provide a frame of reference, the following table outlines the physical properties of structurally related pyrimidine compounds. These values may offer an approximation of the expected properties for **4-Methyl-6-(methylthio)pyrimidin-2-ol**.

Compound	Melting Point (°C)	Boiling Point (°C)	pKa	Solubility
2-(Methylthio)pyrimidin-4-ol	200.0 - 204.0	301.2 @ 760 mmHg	7.80 (Predicted)	DMSO (Slightly), Methanol (Slightly)[3]
2-(methylthio)pyrimidine-4,6-diol	>300	Not Available	4.06 (Predicted)	Ethyl Acetate, Ethanol, Methanol[4][5]
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine	59 - 60	Not Available	Not Available	Not Available[6]
4,6-Diamino-2-(methylthio)pyrimidine	187 - 191	Not Available	Not Available	Not Available[7]

Experimental Protocols

Detailed methodologies for determining the primary physical properties of a solid organic compound are provided below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[8]
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.[3]
- Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 2-3 mm.[3][8]
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.[8]
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Purity Assessment: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Boiling Point Determination (for Solids)

For solid compounds that can be melted and do not decompose upon heating, the boiling point can be determined using a micro method.

Apparatus:

- Thiele tube or other heating bath[9]
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)

Procedure:

- A small amount of the solid is placed in the test tube and gently heated until it melts.
- The sealed capillary tube is inverted (open end down) and placed into the molten liquid.
- The test tube is attached to a thermometer and immersed in a heating bath (e.g., mineral oil in a Thiele tube).[10]
- The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
- The heat source is removed, and the bath is allowed to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.[11]

Apparatus:

- Flasks with stoppers
- Shaking incubator or orbital shaker, temperature-controlled
- Centrifuge or filtration system
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
- Equilibration: The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[12]
- Phase Separation: The resulting saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the sample to be analyzed.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable and validated analytical method.[11]
- Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.[14]

Apparatus:

- pH meter with a suitable electrode, calibrated with standard buffers[14]
- Burette
- Stirring plate and stir bar
- Beaker or titration vessel

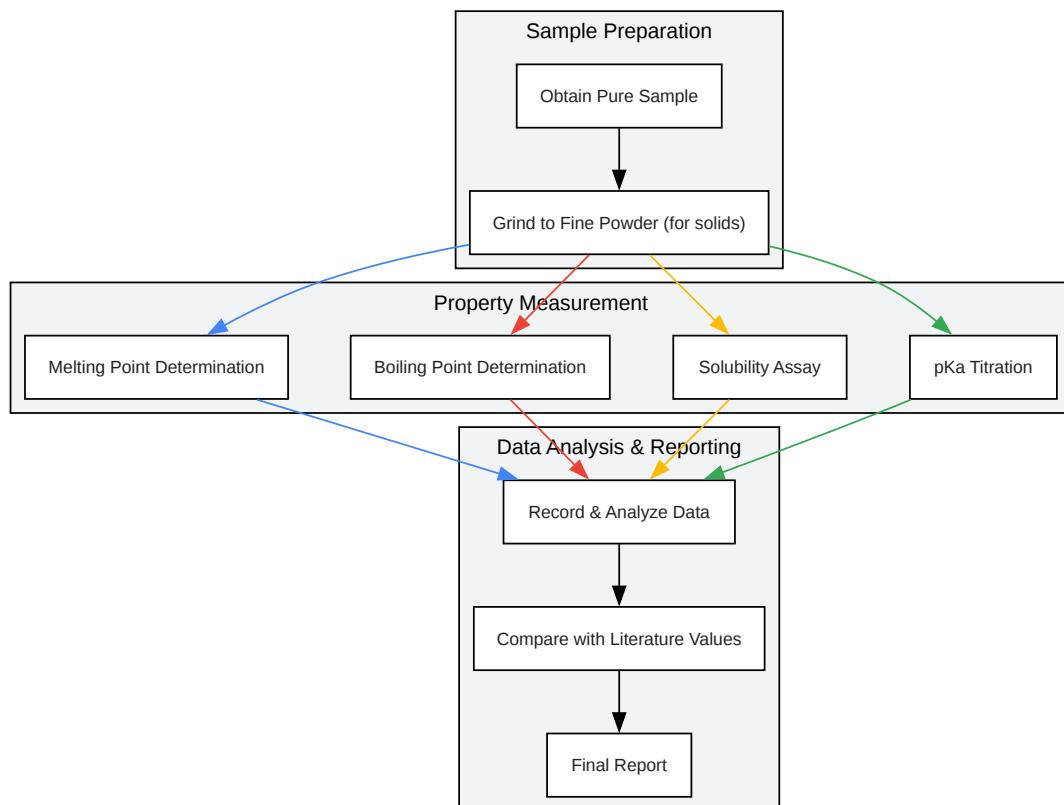
Procedure:

- Solution Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility. The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[14]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[14]
- Data Collection: The pH of the solution is measured and recorded after each incremental addition of the titrant. The titration is continued past the equivalence point.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.

Workflow for Physical Property Determination

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